5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a complex organic compound characterized by its unique molecular structure, which includes a triazole ring and a thiol group. This compound is notable for its potential applications in various biochemical and pharmacological contexts. The presence of the 4-chloro-2-methylphenoxy group contributes to its biological activity, making it an interesting subject for research in medicinal chemistry and related fields.
The compound can be sourced from various chemical suppliers and databases, including PubChem, which provides comprehensive data on its molecular structure and properties. It is classified under the category of triazole derivatives, which are widely studied for their biological activities.
5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol belongs to the class of thiazoles and triazoles, which are known for their diverse pharmacological properties. This classification highlights its relevance in medicinal chemistry, particularly in the development of new therapeutic agents.
The synthesis of 5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves several key steps:
Technical details regarding specific reaction mechanisms may vary based on the synthetic route chosen but generally involve nucleophilic substitutions and cyclization reactions that lead to the formation of the triazole ring and thiol functionality.
The molecular structure of 5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol can be described as follows:
The structural representation can be visualized using software tools that generate three-dimensional models based on the compound's SMILES notation: CCN1C(=NNC1=S)C(C)OC2=C(C=C(C=C2)Cl)C
.
The chemical reactivity of 5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is influenced by its functional groups:
The mechanism of action for 5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol primarily involves its interaction with specific biological targets:
Data supporting these mechanisms suggest that compounds within this class may have therapeutic implications in treating various diseases .
The physical and chemical properties of 5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol include:
Relevant data indicate that this compound exhibits irritant properties; therefore, appropriate safety measures should be taken during handling .
5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol has several potential applications in scientific research:
CAS No.: 3463-92-1
CAS No.: 692-29-5
CAS No.: 1955-68-6
CAS No.: 4682-50-2
CAS No.: 101141-95-1
CAS No.: 130832-66-5